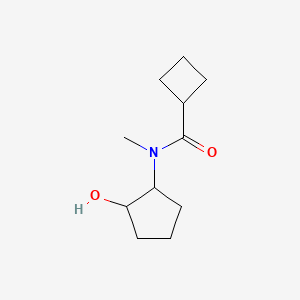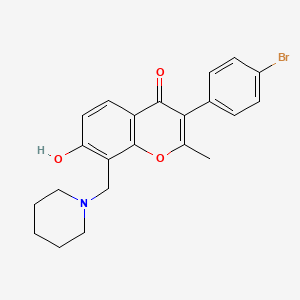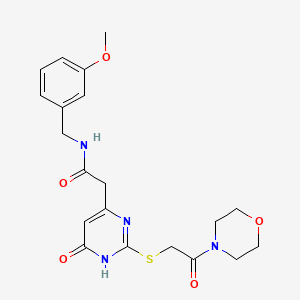![molecular formula C14H26N2O2 B2657842 tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate CAS No. 2241139-39-7](/img/structure/B2657842.png)
tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is a chemical compound that has been the subject of scientific research in recent years. It is a spirocyclic carbamate derivative that has shown potential in various areas of research, including medicinal chemistry, drug discovery, and chemical biology. In
Mécanisme D'action
The mechanism of action of tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in the regulation of various physiological processes.
Biochemical and Physiological Effects
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to improve cognitive function in animal models of cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. It has also been shown to be stable under a variety of conditions, making it suitable for use in various assays and experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate. One area of research is the development of analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, this compound could be used as a chemical tool to study the function of certain proteins in cells. Finally, the potential use of this compound as a diagnostic tool for the detection of certain diseases warrants further investigation.
Conclusion
In conclusion, tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is a spirocyclic carbamate derivative that has shown potential in various areas of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a chemical probe to study the function of certain proteins in cells. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various areas of research.
Méthodes De Synthèse
The synthesis of tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate has been reported in the literature. One of the methods involves the reaction of 5-aminospiro[3.4]octan-6-ol with tert-butyl chloroformate in the presence of triethylamine. The resulting tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is obtained in good yield and high purity.
Applications De Recherche Scientifique
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate has shown potential in various areas of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a chemical probe to study the function of certain proteins in cells.
Propriétés
IUPAC Name |
tert-butyl N-[(8-aminospiro[3.4]octan-7-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-10-5-8-14(11(10)15)6-4-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKRALYIIKQUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(C1N)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,7-dihydrothieno[3,4-b]pyridine](/img/structure/B2657759.png)
![5-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2657760.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2657762.png)


![4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2657769.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2657771.png)

![N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657776.png)
![4-(dibutylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657777.png)
![5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2657778.png)

